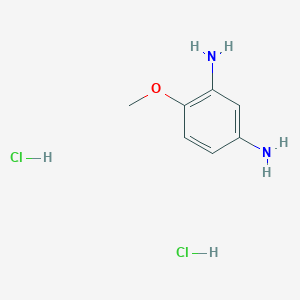

2,4-Diaminoanisole dihydrochloride

Descripción

Historical Trajectories in Chemical Synthesis and Application Evolution

The parent compound, 2,4-diaminoanisole (B165692), was first synthesized in 1913 through the reduction of 2,4-dinitroanisole (B92663) using iron and acetic acid. who.int For over six decades, it and its salts, including the dihydrochloride (B599025) and sulfate (B86663), were primarily utilized as components in oxidative ("permanent") hair and fur dye formulations. who.intmdpi.com In the 1970s, it was estimated that as many as 400,000 workers, predominantly hairdressers and cosmetologists, were potentially exposed to this compound in the United States. who.int

Beyond its use in cosmetics, 2,4-diaminoanisole served as a chemical intermediate in the production of dyes, most notably C.I. Basic Brown 2, which was used for coloring materials like leather and acrylic fibers. who.intcymitquimica.com It also found application as a corrosion inhibitor for steel. titech.ac.jpbiosynth.com However, growing concerns over its carcinogenic properties led to a significant decline in its use. In the late 1970s, its use in hair dyes was voluntarily discontinued (B1498344) in the U.S. ahead of regulations that would have required a warning label. cymitquimica.com The European Union later prohibited its inclusion in cosmetic products. who.int

Scope and Objectives of Current Academic Inquiry

Contemporary academic interest in 2,4-diaminoanisole and its salts is largely driven by the need to understand its biological effects. A significant body of research is dedicated to its metabolism, mutagenicity, and carcinogenicity. who.intmdpi.com Studies have shown that it can be metabolized to mutagenic products and can cause DNA damage. who.int This has led to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). who.int

Current research also utilizes 2,4-diaminoanisole as an analytical reference standard for its detection in various products, such as in hair dyes and waterpipe smoke, using advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comresearchgate.net The focus of modern inquiry is thus less on discovering new applications and more on characterizing its risks and monitoring its presence in the environment and consumer products.

Structure

2D Structure

Propiedades

Número CAS |

614-94-8 |

|---|---|

Fórmula molecular |

C7H11ClN2O |

Peso molecular |

174.63 g/mol |

Nombre IUPAC |

4-methoxybenzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,8-9H2,1H3;1H |

Clave InChI |

PGDQDXKDZCAKLA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N)N.Cl.Cl |

SMILES canónico |

COC1=C(C=C(C=C1)N)N.Cl |

Color/Form |

Crystalline powde |

Otros números CAS |

614-94-8 |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

615-05-4 (Parent) |

Solubilidad |

Soluble in wate |

Sinónimos |

2,4-diaminoanisole dihydrochloride |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,4 Diaminoanisole Dihydrochloride

Classical and Contemporary Synthetic Routes to 2,4-Diaminoanisole (B165692)

Reduction of Nitroanisole Precursors

The traditional and most common method for synthesizing 2,4-diaminoanisole involves the reduction of 2,4-dinitroanisole (B92663). who.int This process typically utilizes iron filings in the presence of an acid, such as acetic acid or hydrochloric acid, to facilitate the reduction of the two nitro groups to amino groups. who.intorgsyn.org The reaction is a classic example of a Bechamp reduction, a widely used industrial process for the production of aromatic amines from nitroaromatic compounds.

A key precursor, 2,4-dinitroanisole, can be synthesized through the nitration of anisole (B1667542). nih.gov More specifically, it can be prepared from p-nitroanisole, which undergoes nitration to yield 2,4-dinitroanisole. google.com This dinitro compound is then subjected to catalytic hydrogenation to produce 2,4-diaminoanisole. google.com Another approach to obtaining 2,4-dinitroanisole is through the methoxylation of 2,4-dinitro-1-chlorobenzene. nih.gov

The reduction of the dinitroanisole can also be achieved through catalytic hydrogenation using catalysts like Raney nickel. google.com This method is often preferred in modern synthesis due to its efficiency and the production of cleaner reaction products. The reaction conditions, such as temperature and pressure, are optimized to ensure complete reduction and high yields of the desired diamine. google.com

Table 1: Comparison of Reduction Methods for 2,4-dinitroanisole

| Reduction Method | Reagents | Key Features |

| Bechamp Reduction | Iron filings, Acetic acid/Hydrochloric acid | Classical industrial method. |

| Catalytic Hydrogenation | Hydrogen gas, Raney Nickel catalyst | Modern, efficient, cleaner products. google.com |

Alternate Synthetic Pathways

While the reduction of 2,4-dinitroanisole is the predominant synthetic route, alternative pathways have been explored. One such method involves starting from p-nitroanisole. This compound is first subjected to a primary catalytic hydrogenation to yield p-anisidine (B42471). The p-anisidine is then acetylated to protect the amino group, followed by nitration to introduce a nitro group at the 2-position, resulting in 2-nitro-4-acetamino anisole. Finally, a second catalytic hydrogenation reduces the nitro group to an amino group, yielding 2-amino-4-acetamino anisole, which can then be hydrolyzed to 2,4-diaminoanisole. google.com This multi-step process allows for more controlled synthesis and can be advantageous in certain applications where high purity is critical.

Synthesis of Dihydrochloride (B599025) and Sulfate (B86663) Salts

2,4-Diaminoanisole is often converted into its salt forms, primarily the dihydrochloride and sulfate salts, to improve its stability and handling properties.

The dihydrochloride salt is typically prepared by treating a solution of 2,4-diaminoanisole with hydrochloric acid. google.com The free base form of the diamine is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added, causing the dihydrochloride salt to precipitate out of the solution. The salt can then be isolated by filtration and dried.

The sulfate salt is synthesized in a similar manner, by reacting 2,4-diaminoanisole with sulfuric acid. orgsyn.orgnih.gov The resulting 2,4-diaminoanisole sulfate is a stable, crystalline solid that is commercially available. nih.gov The formation of these salts is a straightforward acid-base reaction, providing a convenient way to handle and store this otherwise reactive diamine.

Derivatization Strategies for Functional Modification

Acylation Reactions for Dye Formation

2,4-Diaminoanisole has been historically significant as a precursor in the synthesis of various dyes, particularly for hair and fur. who.int Its two amino groups provide reactive sites for derivatization, most notably through acylation reactions.

Acylation of 2,4-diaminoanisole with agents like acetic anhydride (B1165640) can be controlled to selectively acylate one of the amino groups. google.com This selective acylation is a key step in producing intermediates for more complex dye molecules. The resulting mono-acetylated derivative, 2-amino-4-acetamino anisole, is a valuable building block in the synthesis of certain azo dyes. imrpress.com The conditions of the acylation reaction, such as temperature and the molar ratio of reactants, are carefully controlled to favor the formation of the desired mono-acylated product over the di-acylated byproduct. google.com

Formation of Specialized Derivatives for Advanced Applications

The reactivity of the amino groups in 2,4-diaminoanisole allows for the synthesis of a wide range of derivatives with specialized properties for various advanced applications. These derivatization strategies often aim to introduce new functional groups to tailor the molecule's chemical and physical properties.

For instance, derivatization can be employed to enhance the performance of the molecule in specific analytical techniques. By modifying the primary amine groups, the detectability of the compound in methods like liquid chromatography-mass spectrometry (LC-MS) can be significantly improved. researchgate.net

Furthermore, the synthesis of N-substituted derivatives of 1-methoxy-2,4-diaminobenzenes has been explored for creating intermediates for hair dye precursors. epo.org These reactions involve the introduction of various alkyl or functionalized groups onto the nitrogen atoms of the diamine, leading to a diverse library of compounds with potentially unique dyeing characteristics. The ability to covalently bind to macromolecules has also been a subject of study, indicating its potential use in biochemical research as a labeling agent. nih.gov

Mechanistic Investigations of Biotransformation and Metabolism of 2,4 Diaminoanisole

Pathways of In Vivo Metabolism in Experimental Models

Once absorbed, 2,4-diaminoanisole (B165692) undergoes extensive metabolism, primarily through acetylation and oxidation, before being excreted. who.int In rats, the compound is readily absorbed after oral administration and its metabolites are found in both urine and feces. who.int

N-Acetylation Processes and metabolite Identification

A primary metabolic route for 2,4-diaminoanisole in rats is the acetylation of its amino groups. nih.gov This process leads to the formation of key metabolites, including 4-acetylamino-2-aminoanisole and 2,4-diacetylaminoanisole. nih.gov These acetylated derivatives are then excreted, either in their free form or as glucuronic acid conjugates. nih.gov The acetylation process is a common detoxification pathway for aromatic amines.

Table 1: Identified N-Acetylated Metabolites of 2,4-Diaminoanisole

| Metabolite Name | Parent Compound | Metabolic Process |

| 4-acetylamino-2-aminoanisole | 2,4-Diaminoanisole | N-Acetylation |

| 2,4-diacetylaminoanisole | 2,4-Diaminoanisole | N-Acetylation |

C-Hydroxylation and O-Demethylation Pathways

In addition to acetylation, 2,4-diaminoanisole is also subject to oxidative metabolic pathways. nih.gov These include C-hydroxylation, which involves the addition of a hydroxyl group to the aromatic ring, and O-demethylation, the removal of the methyl group from the anisole (B1667542) moiety. nih.gov

Oxidative processes yield metabolites such as 2,4-diacetylaminophenol through O-demethylation and 5-hydroxy-2,4-diacetylaminoanisole via ring hydroxylation. nih.gov These oxidative steps are crucial in modifying the chemical structure of the parent compound, often leading to products that can be more readily excreted.

Table 2: Metabolites from C-Hydroxylation and O-Demethylation

| Metabolite Name | Parent Compound | Metabolic Process |

| 2,4-diacetylaminophenol | 2,4-diacetylaminoanisole | O-Demethylation |

| 5-hydroxy-2,4-diacetylaminoanisole | 2,4-diacetylaminoanisole | C-Hydroxylation |

N-Oxidation and Other Minor Metabolic Routes

Further metabolic transformations include N-oxidation. Studies have proposed a metabolic scheme for 2,4-diaminoanisole that involves N-hydroxylation as one of the oxidative pathways. capes.gov.br Another minor route is ω-oxidation, which can result in metabolites like 2-methoxy-5-(glycol-amido)acetanilide or its isomer. nih.gov These varied metabolic routes highlight the complex biotransformation that 2,4-diaminoanisole undergoes in the body.

Enzymatic Regulation of 2,4-Diaminoanisole Metabolism

The metabolism of 2,4-diaminoanisole is not a spontaneous process but is regulated by specific enzyme systems within the body. The cytochrome P450-dependent pathways are central to its oxidative metabolism.

Role of Cytochrome P450-Dependent Pathways

The cytochrome P450 (CYP) enzyme system, a superfamily of proteins primarily found in the liver, plays a significant role in the metabolism of 2,4-diaminoanisole. who.intnih.gov These enzymes are responsible for catalyzing the oxidation of a wide variety of compounds. nih.govmdpi.com The involvement of CYP enzymes in the metabolism of 2,4-diaminoanisole has been demonstrated by in vitro studies where incubation of the compound with rat liver microsomes in the presence of NADPH and oxygen led to the formation of products that bind irreversibly to microsomal proteins. who.intcapes.gov.br This binding is indicative of metabolic activation by the CYP system. who.int

Influence of Enzyme Inducers and Inhibitors on Metabolic Flux

The rate and pathway of 2,4-diaminoanisole metabolism can be altered by the presence of enzyme inducers and inhibitors. longdom.org In vivo and in vitro, inhibitors of cytochrome P450 enzymes have been shown to decrease the irreversible binding of 2,4-diaminoanisole metabolites to microsomal proteins. who.int Conversely, pretreatment with phenobarbital (B1680315), a known inducer of CYP enzymes, resulted in increased binding. who.int However, pretreatment with β-naphthoflavone did not show any effect. who.int These findings underscore the modifiable nature of 2,4-diaminoanisole's metabolic flux, which can be influenced by other xenobiotics that affect CYP enzyme activity. nih.gov

Covalent Binding to Biomolecules and Macromolecular Adduct Formation

A key aspect of the toxicity of 2,4-diaminoanisole is the formation of covalent bonds between its reactive metabolites and essential biological macromolecules, such as proteins and nucleic acids. This process, known as adduct formation, can disrupt normal cellular functions and is considered a critical step in the initiation of carcinogenesis.

The metabolism of 2,4-diaminoanisole, particularly through the cytochrome P450 enzyme system, generates electrophilic intermediates that readily bind to nucleophilic sites on proteins. who.intcapes.gov.br Studies have demonstrated that following administration of radiolabeled 2,4-DAA to rats, a significant amount of the compound becomes covalently bound to proteins in the liver and kidneys. nih.gov Subcellular fractionation has revealed that the majority of this binding occurs within the microsomal fraction of liver cells, which is rich in cytochrome P450 enzymes. nih.gov

The covalent binding of 2,4-DAA metabolites to microsomal proteins is dependent on the presence of NADPH and oxygen, further implicating the role of cytochrome P450 in its metabolic activation. who.intcapes.gov.br Research has shown that pretreatment of rats with phenobarbital, an inducer of certain cytochrome P450 enzymes, leads to a substantial increase in the covalent binding of 2,4-DAA to liver proteins. who.intnih.gov Conversely, inhibitors of cytochrome P450 have been found to decrease this binding both in vivo and in vitro. who.intcapes.gov.br Interestingly, while phenobarbital pretreatment enhances binding, pretreatment with β-naphthoflavone has been reported to have little to no effect. who.intnih.gov

Table 1: Effect of Pretreatment on Covalent Binding of 2,4-Diaminoanisole to Liver Protein

| Pretreatment | Change in Covalent Binding | Reference |

| Phenobarbital | 83% increase | nih.gov |

| β-Naphthoflavone | 43% increase | nih.gov |

| Phenobarbital | Increased binding | who.int |

| β-Naphthoflavone | No effect | who.int |

This table summarizes the reported effects of different chemical pretreatments on the level of covalent binding of 2,4-diaminoanisole metabolites to liver proteins in rats.

The formation of adducts with nucleic acids, DNA and RNA, is a significant concern as it can lead to mutations and alterations in gene expression, which are hallmarks of cancer. While the covalent binding of 2,4-DAA to proteins is well-documented, its interaction with nucleic acids is more complex.

In vitro studies using rat liver microsomes have demonstrated that liver microsomes can catalyze the irreversible binding of 2,4-DAA metabolites to endogenous microsomal RNA. who.int However, under the same conditions, no significant binding to purified calf thymus DNA was detected. who.intnih.gov In vivo studies have also struggled to demonstrate significant covalent binding of 2,4-DAA to DNA. nih.gov

Despite the lack of direct evidence for significant DNA adduct formation in some studies, 2,4-diaminoanisole has been shown to induce DNA damage. who.int It has been found to cause DNA double-strand breaks in cultured primary rat hepatocytes and in the liver cells of rats. who.int Furthermore, the compound induced unscheduled DNA synthesis in HeLa cells, indicating a cellular response to DNA damage. who.int The discrepancy between the observed genotoxic effects and the low levels of detectable DNA adducts suggests that the adducts may be formed at very low levels, be unstable, or that other mechanisms of genotoxicity may be at play.

The chemical structure of 2,4-diaminoanisole plays a crucial role in its metabolic activation and subsequent binding to macromolecules. Studies comparing 2,4-DAA with its structural analogue, 2,4-diaminotoluene (B122806) (2,4-DAT), have provided insights into the structure-activity relationship. Both compounds exhibit similar levels of covalent protein binding. nih.gov

Research has shown that modifications to the 2,4-DAA molecule can influence its binding potential. For instance, studies using radiolabeled 2,4-DAA have indicated that more of the ring-labeled compound binds to macromolecules compared to the methyl-labeled version. who.int This suggests that metabolic processes involving the methoxy (B1213986) group may influence the reactivity of the molecule. Furthermore, replacing the hydrogens in the methyl group with deuterium (B1214612) has been shown to increase both the binding and the mutagenicity of 2,4-diaminoanisole. who.int This "deuterium isotope effect" suggests that the cleavage of a C-H bond in the methyl group is a rate-determining step in the metabolic pathway leading to the formation of reactive intermediates.

Advanced Studies in Genotoxicity and Mutagenesis Induced by 2,4 Diaminoanisole

In Vitro Assessment of Genetic Toxicity

In vitro studies are crucial for understanding the direct effects of 2,4-diaminoanisole (B165692) on genetic material. These controlled laboratory experiments provide initial insights into the compound's mutagenic and genotoxic potential.

Bacterial Mutagenesis Assays (e.g., Salmonella typhimurium Frameshift Mutations)

Bacterial reverse mutation assays, particularly those using Salmonella typhimurium, are a cornerstone of genotoxicity testing. Studies have shown that 2,4-diaminoanisole can cause frameshift mutations in these bacteria. who.int This effect is observed when the bacteria are exposed to the compound in the presence of an external metabolic activation system, such as liver microsomes from various species including rats, mice, rabbits, and humans. who.int This indicates that metabolites of 2,4-diaminoanisole are likely the ultimate mutagens. The reaction product of 2,4-diaminoanisole with hydrogen peroxide has also been found to be mutagenic in Salmonella, both with and without a metabolic activation system. who.int

Gene Mutations and Chromosomal Aberrations in Rodent Cell Systems

The genotoxic effects of 2,4-diaminoanisole have also been demonstrated in rodent cell systems. The compound has been shown to induce both gene mutations and chromosomal aberrations in these in vitro models. who.int This suggests that 2,4-diaminoanisole can cause a range of genetic damage, from point mutations to larger-scale chromosomal rearrangements.

Unscheduled DNA Synthesis Induction in Mammalian Cells (e.g., HeLa Cells)

Unscheduled DNA synthesis (UDS) is a type of DNA repair that occurs in response to DNA damage. The induction of UDS is a key indicator of genotoxicity. Studies have shown that 2,4-diaminoanisole can induce unscheduled DNA synthesis in HeLa cells, a human cell line. who.int This effect was observed both with and without the presence of an S9 metabolic activation system, suggesting that the parent compound itself, as well as its metabolites, can cause DNA damage that triggers this repair mechanism. who.int

Mutagenic Potential of Oxidative Metabolites and Reaction Products

The metabolic activation of 2,4-diaminoanisole is a key factor in its mutagenicity. Research has shown that the compound is metabolized to mutagenic products by various enzymes, including ram seminal vesicle microsomes and purified prostaglandin (B15479496) H synthase. who.int Furthermore, the reaction of 2,4-diaminoanisole with hydrogen peroxide, a common component of hair dye formulations, produces a product that is mutagenic in Salmonella assays. who.int This highlights the importance of considering the chemical reactions that 2,4-diaminoanisole may undergo in real-world applications when assessing its genotoxic potential.

In Vivo Evaluation of Genetic Damage in Experimental Animal Models

In vivo studies provide a more comprehensive picture of a chemical's genotoxicity by taking into account the complex metabolic and physiological processes of a living organism.

DNA Damage Detection via Comet Assay in Diverse Tissues

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. nih.govyoutube.com In vivo studies using the comet assay have revealed that 2,4-diaminoanisole can induce DNA damage in various tissues in mice. who.int Specifically, DNA damage was observed in the liver and brain, but not in the stomach, colon, kidney, bladder, lung, or bone marrow cells. who.int This tissue-specific genotoxicity suggests that the metabolic activation and/or detoxification of 2,4-diaminoanisole may vary between different organs. The comet assay is a versatile tool that can detect various types of DNA lesions, including single- and double-strand breaks and apurinic/apyrimidinic sites. nih.gov

Table 1: Summary of In Vitro Genotoxicity Data for 2,4-Diaminoanisole

| Assay Type | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Bacterial Mutagenesis | Salmonella typhimurium | With S9 Mix | Positive for frameshift mutations who.int |

| Gene Mutation | Rodent Cells | Not specified | Positive who.int |

| Chromosomal Aberrations | Rodent Cells | Not specified | Positive who.int |

| Unscheduled DNA Synthesis | HeLa Cells | With and Without S9 Mix | Positive who.int |

Sister Chromatid Exchange Induction in Bone Marrow Cells

Studies have demonstrated that 2,4-Diaminoanisole is capable of inducing sister chromatid exchanges (SCEs) in the bone marrow cells of mice. who.int SCEs are interchanges of DNA between the two sister chromatids of a duplicated chromosome and are considered sensitive indicators of genotoxic events. The induction of SCEs suggests that the compound or its metabolites can cause DNA damage that leads to this type of chromosomal alteration. who.int In contrast to its effect on SCE, the compound did not induce micronuclei in the same cell type. who.int

Table 1: Sister Chromatid Exchange (SCE) Induction by 2,4-Diaminoanisole

| Test System | Endpoint | Result |

|---|

Analysis of Sex-Linked Recessive Lethal Mutations in Drosophila melanogaster

The genotoxicity of 2,4-Diaminoanisole has been evaluated using the sex-linked recessive lethal (SLRL) mutation assay in the fruit fly, Drosophila melanogaster. who.int This test is a robust in vivo assay that detects the induction of lethal mutations on the X chromosome. Research findings indicate that 2,4-Diaminoanisole is mutagenic in this system, causing a significant increase in the frequency of sex-linked recessive lethal mutations. who.int This positive result in a germ-line cell assay highlights the potential for heritable genetic damage. However, the compound did not cause somatic cell recombination in Drosophila. who.int

Table 2: Mutagenicity of 2,4-Diaminoanisole in Drosophila melanogaster

| Assay | Result |

|---|---|

| Sex-Linked Recessive Lethal Mutations | Positive who.int |

Evaluation of Micronuclei, Dominant Lethal Mutations, and Sperm Morphology Alterations

Further in vivo studies have been conducted to assess a broader range of genotoxic endpoints for 2,4-Diaminoanisole. These investigations have yielded negative results for several key indicators of mutagenicity. Specifically, the compound did not induce micronuclei in mouse bone marrow cells. who.int Additionally, it did not produce dominant lethal mutations in rats, an endpoint that assesses for chromosomal abnormalities in germ cells that lead to embryonic death. who.int Finally, no alterations in sperm morphology were observed in mice treated with the compound. who.int

Table 3: Summary of In Vivo Genotoxicity Assays for 2,4-Diaminoanisole

| Assay | Test System | Result |

|---|---|---|

| Micronucleus Test | Mouse Bone Marrow | Negative who.int |

| Dominant Lethal Mutation Assay | Rat | Negative who.int |

Mechanistic Insights into Genotoxic Action

Understanding the mechanisms by which 2,4-Diaminoanisole exerts its genotoxic effects involves examining its metabolic activation and detoxification.

Correlation of O-Demethylation with Detoxification Pathways

Metabolic studies indicate that the cleavage of the methyl group from the anisole (B1667542) structure, a process known as O-demethylation, is a significant pathway in its biotransformation. Experiments comparing the binding of radioactively labeled 2,4-Diaminoanisole showed that more of the compound labeled on the aromatic ring was bound to macromolecules than the compound labeled on the methyl group. This suggests the methyl group is cleaved during metabolism. who.int The mutagenicity of urine from rats treated with 2,4-Diaminoanisole was found to decrease after pretreatment with certain microsomal enzyme inducers like β-naphthoflavone, suggesting that induction of specific cytochrome P450 enzymes can enhance detoxification pathways. who.int

Influence of Deuterium (B1214612) Substitution on Mutagenicity

To further investigate the role of the methyl group in the compound's activity, studies were performed using a form of 2,4-Diaminoanisole where the hydrogen atoms on the methyl group were replaced with deuterium. This substitution strengthens the carbon-hydrogen bonds, making them more difficult to break during metabolism. The result was an increase in both the covalent binding to macromolecules and the mutagenicity of the compound. who.int This finding suggests that O-demethylation is likely a detoxification step, and inhibiting this pathway by deuterium substitution leads to a greater formation of reactive, mutagenic metabolites through other metabolic routes.

Table 4: Effect of Deuterium Substitution on 2,4-Diaminoanisole Activity

| Compound Variant | Covalent Binding | Mutagenicity |

|---|---|---|

| Standard 2,4-Diaminoanisole | Baseline | Baseline |

Prostaglandin H Synthase and Microsomal Activation in Mutagenic Product Formation

The metabolic activation of 2,4-Diaminoanisole into mutagenic products is not solely dependent on cytochrome P450 enzymes. Research has shown that it can also be metabolized into mutagens by the peroxidase activity of prostaglandin H synthase (PHS), an enzyme found in tissues like the ram seminal vesicle. who.int Furthermore, the compound consistently shows mutagenic activity in bacterial assays, such as the Salmonella typhimurium test, but only in the presence of an external metabolic activation system, typically a liver microsomal fraction (S9). who.int This confirms that metabolic activation is a prerequisite for its mutagenic action. who.int

Experimental Carcinogenesis Research and Tumorigenic Mechanisms of 2,4 Diaminoanisole

Long-Term Dietary Exposure Studies in Rodent Models (Fischer 344 Rats and B6C3F1 Mice)

Long-term dietary administration of 2,4-diaminoanisole (B165692) sulfate (B86663), a salt of 2,4-diaminoanisole, has been shown to be carcinogenic in both Fischer 344 rats and B6C3F1 mice. nih.govnih.gov In these bioassays, the compound was mixed into the feed at various concentrations and administered to groups of 50 male and 50 female animals of each species. nih.gov The studies demonstrated that dietary exposure to 2,4-diaminoanisole sulfate induced a range of tumors in both rats and mice. nih.gov

In Fischer 344 rats, the administration of 2,4-diaminoanisole sulfate in the diet led to an increased incidence of malignant tumors of the skin and its associated glands, as well as malignant thyroid tumors in both sexes. nih.gov For B6C3F1 mice, dietary exposure also resulted in the development of thyroid tumors in both males and females. nih.gov These findings provide sufficient evidence for the carcinogenicity of 2,4-diaminoanisole in experimental animals. nih.gov

Table 1: Overview of Long-Term Dietary Exposure Studies

| Species | Strain | Key Findings |

|---|---|---|

| Rat | Fischer 344 | Increased incidence of malignant tumors of the skin, associated glands, and thyroid in both sexes. nih.gov |

| Mouse | B6C3F1 | Induced thyroid tumors in both sexes. nih.gov |

Spectrum of Chemically-Induced Neoplasms

Thyroid Gland Tumors: Follicular Cell Adenomas and Carcinomas, C-Cell Tumors

Dietary administration of 2,4-diaminoanisole sulfate resulted in a significant increase in thyroid gland tumors in both Fischer 344 rats and B6C3F1 mice. nih.govwho.int In rats of both sexes, the compound induced follicular-cell carcinomas, papillary adenocarcinomas, or cystadenocarcinomas. nih.gov Male rats also showed an increased combined incidence of benign and malignant C-cell tumors (adenoma and carcinoma). nih.gov In female mice, there was an increased combined incidence of follicular-cell adenomas and carcinomas, while male mice exhibited an increase in benign follicular-cell adenomas. nih.gov

Studies in female F344 rats showed that feeding high levels of 2,4-diaminoanisole sulfate for 82 weeks produced a 78% thyroid tumor incidence. nih.gov Even a short-term exposure of 10 weeks at a high level resulted in a 42% tumor incidence. nih.gov The goitrogenic effects of the compound were observed within a few weeks, characterized by cystic colloid-filled follicles lined with proliferating basophilic flattened epithelium that formed adenomatous or papillary neoplasms. nih.gov A distinct feature was the presence of dark pigment in the thyroid epithelium, which persisted even 70 weeks after cessation of exposure. nih.gov

Skin and Associated Gland Tumors (Preputial, Clitoral, Zymbal's Gland)

In Fischer 344 rats, dietary exposure to 2,4-diaminoanisole sulfate induced tumors of the skin and associated glands. nih.govwho.int Male rats developed squamous- or basal-cell carcinomas or sebaceous adenocarcinomas of the skin. nih.gov Additionally, there was an increased combined incidence of benign and malignant tumors of the preputial gland, including adenomas, papillomas, and carcinomas in males. nih.gov

Female rats exhibited squamous-cell or sebaceous carcinomas of the clitoral gland. nih.gov At a high feeding level, 45% of female rats developed clitoral tumors. nih.gov Both male and female rats developed squamous-cell carcinomas or sebaceous adenocarcinomas of the Zymbal's gland, an auditory sebaceous gland. nih.gov

Mammary Gland Adenocarcinomas and Pituitary Gland Tumors

Female Fischer 344 rats fed 2,4-diaminoanisole sulfate showed a significantly higher incidence of mammary gland adenocarcinomas compared to control groups. nih.govnih.gov The mammary tumor incidence was nearly five times higher in rats at a high feeding level than in controls. nih.gov The observed mammary neoplasms included fibroadenomas, adenomas, and adenocarcinomas. nih.gov

Tumors of the pituitary gland were also observed in female rats exposed to 2,4-diaminoanisole sulfate. nih.govnih.gov While pituitary lesions were present in all groups, tumors were only found in the animals that had been fed the compound. nih.gov

Table 2: Spectrum of Induced Neoplasms in Rodents

| Tumor Type | Species/Sex | Specific Neoplasms |

|---|---|---|

| Thyroid Gland | Rat (Male & Female) | Follicular-cell carcinoma, papillary adenocarcinoma, cystadenocarcinoma. nih.gov |

| Rat (Male) | C-cell adenoma and carcinoma. nih.gov | |

| Mouse (Female) | Follicular-cell adenoma and carcinoma (combined). nih.gov | |

| Mouse (Male) | Follicular-cell adenoma. nih.gov | |

| Skin & Glands | Rat (Male) | Squamous- or basal-cell carcinoma, sebaceous adenocarcinoma (skin); Preputial gland adenoma, papilloma, carcinoma. nih.gov |

| Rat (Female) | Clitoral gland squamous-cell or sebaceous carcinoma. nih.gov | |

| Rat (Male & Female) | Zymbal's gland squamous-cell carcinoma or sebaceous adenocarcinoma. nih.gov | |

| Mammary Gland | Rat (Female) | Adenocarcinoma. nih.gov |

| Pituitary Gland | Rat (Female) | Tumors (unspecified). nih.govnih.gov |

Investigation of Carcinogenic Mechanisms

Proposed Association with Thyroid Hormone Homeostasis Perturbations

The development of thyroid tumors following exposure to 2,4-diaminoanisole is thought to be linked to its effects on thyroid hormone homeostasis. who.int Studies in male Wistar rats demonstrated that dietary administration of 2,4-diaminoanisole sulfate led to significantly elevated serum levels of thyroid-stimulating hormone (TSH) and reduced levels of thyroxine (T4) and triiodothyronine (T3). nih.gov These changes are indicative of a goitrogenic effect, where the compound interferes with thyroid hormone production, leading to a compensatory increase in TSH from the pituitary gland. nih.govnih.gov

Chronic stimulation of the thyroid gland by elevated TSH levels is a known mechanism for inducing thyroid follicular cell proliferation, hyperplasia, and ultimately, tumor formation. nih.gov The observed hypertrophy of the thyroid gland and the development of focal hyperplasia, adenomas, and carcinomas are consistent with this proposed mechanism. nih.govnih.gov Interestingly, while the compound caused hypertrophy of the thyroid gland, another non-carcinogenic hair dye component, m-phenylenediamine, did not prevent this effect but did inhibit the characteristic dark pigmentation of the thyroid epithelium caused by 2,4-diaminoanisole. nih.gov This suggests that the pigment formation and the goitrogenic effects might be separate phenomena. Although alterations in thyroid hormone homeostasis are a presumed factor in the induction of thyroid tumors, a genotoxic mechanism cannot be entirely ruled out. who.int

Evaluation of a Genotoxic Mechanism in Carcinogenesis

The carcinogenic activity of 2,4-Diaminoanisole is linked to its genotoxic properties, as evidenced by a range of in vitro and in vivo studies. The compound and its metabolites have demonstrated the ability to interact with genetic material, leading to mutations and chromosomal damage, which are key events in the initiation of cancer.

Metabolic activation is a critical step in the genotoxicity of 2,4-Diaminoanisole. Upon entering the body, it is processed by enzymes, primarily cytochrome P450, into reactive metabolites. evitachem.com These metabolites can then form covalent bonds with cellular macromolecules, including proteins and DNA. evitachem.com Specifically, studies have shown that 2,4-Diaminoanisole is metabolized to mutagenic products by enzymes such as ram seminal vesicle microsomes and purified prostaglandin (B15479496) H synthase. who.int The reaction of 2,4-Diaminoanisole with hydrogen peroxide also produces a mutagenic product. who.int

A variety of assays have confirmed the genotoxic potential of 2,4-Diaminoanisole. It has been shown to cause frameshift mutations in Salmonella typhimurium in the presence of metabolic activation systems from the liver microsomes of several species, including humans. who.int Furthermore, it induces gene mutations and chromosomal aberrations in rodent cells in vitro. who.int In cultured primary rat hepatocytes and in the liver cells of rats, 2,4-Diaminoanisole induced DNA double-strand breaks. who.int The Comet assay revealed DNA damage in the liver and brain cells of mice treated with the compound. who.int Additionally, it was found to induce unscheduled DNA synthesis in HeLa cells. who.int

In vivo studies in Drosophila melanogaster showed that 2,4-Diaminoanisole produced sex-linked recessive lethal mutations. who.int It also caused sister chromatid exchanges in the bone-marrow cells of mice. who.int The urine of rats treated with 2,4-Diaminoanisole was found to be mutagenic, and this mutagenicity was enhanced by treatment with β-glucuronidase, indicating the role of glucuronide conjugates in the metabolic activation pathway. who.int

Table 1: Summary of Genotoxicity Studies on 2,4-Diaminoanisole

| Test System | Cell Type/Organism | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Gene Mutation | Salmonella typhimurium | With | Positive | who.int |

| Gene Mutation | Rodent Cells (in vitro) | Not specified | Positive | who.int |

| Chromosomal Aberrations | Rodent Cells (in vitro) | Not specified | Positive | who.int |

| DNA Double-Strand Breaks | Primary Rat Hepatocytes | Not applicable | Positive | who.int |

| DNA Double-Strand Breaks | Rat Liver Cells (in vivo) | Not applicable | Positive | who.int |

| Comet Assay | Mouse Liver and Brain Cells | Not applicable | Positive | who.int |

| Unscheduled DNA Synthesis | HeLa Cells | With and Without | Positive | who.int |

| Sex-Linked Recessive Lethal Mutations | Drosophila melanogaster | Not applicable | Positive | who.int |

| Sister Chromatid Exchanges | Mouse Bone-Marrow Cells | Not applicable | Positive | who.int |

| Urine Mutagenicity | Rat | Not applicable | Positive | who.int |

Co-Carcinogenesis and Tumor Promotion Studies with Modifying Agents

Studies have been conducted to investigate the role of 2,4-Diaminoanisole sulfate as a co-carcinogen and a tumor promoter, particularly in the context of thyroid carcinogenesis. These studies involve the administration of 2,4-Diaminoanisole sulfate in conjunction with known carcinogens or other modifying agents to observe any synergistic or promoting effects on tumor development.

In one significant study, male Wistar rats were treated with the known thyroid carcinogen N-nitrosobis(2-hydroxypropyl)amine (NBHPA), followed by a diet containing 2,4-Diaminoanisole sulfate. who.intnih.gov The results demonstrated a significant increase in the incidence of thyroid follicular-cell adenomas and carcinomas in the rats that received the combination treatment compared to those that received NBHPA alone. who.int Specifically, the combination treatment led to a 95% incidence of thyroid adenomas and a 42% incidence of carcinomas, a substantial increase from the 28% adenoma and 4% carcinoma incidence in the group treated only with NBHPA. who.int This study provides strong evidence for the tumor-promoting effect of 2,4-Diaminoanisole sulfate in thyroid carcinogenesis. The incidence of hyperplasia of the thyroid follicular epithelium was also elevated in the combination group. who.int

Another investigation explored the effects of 2,4-Diaminoanisole sulfate in combination with 4,4'-thiodianiline and N,N'-diethylthiourea. While 2,4-Diaminoanisole sulfate alone did not induce thyroid tumors, it significantly enhanced the incidence of thyroid follicular-cell tumors when administered with the other two compounds. who.int However, the study design made it difficult to definitively assess the synergistic effect of 2,4-Diaminoanisole sulfate on thyroid tumor induction by the other agents. who.int In a separate arm of this research, 2,4-Diaminoanisole sulfate did not induce liver or lung tumors on its own but may have increased the incidence of these tumors when co-administered with 4,4'-thiodianiline. who.int

These findings suggest that 2,4-Diaminoanisole sulfate can act as a significant promoter of thyroid tumors initiated by other carcinogens. The mechanism for this promotion is likely linked to the compound's effects on thyroid hormone levels, which can lead to chronic stimulation of the thyroid gland and increased cell proliferation, creating a favorable environment for tumor growth. nih.gov

Table 2: Co-Carcinogenesis and Tumor Promotion Studies of 2,4-Diaminoanisole Sulfate in Rats

| Initiating Agent/Modifying Agent | Treatment Group | Tumor Type | Incidence | Reference |

|---|---|---|---|---|

| N-nitrosobis(2-hydroxypropyl)amine (NBHPA) | NBHPA alone | Thyroid Follicular-Cell Adenoma | 28% (6/21) | who.int |

| N-nitrosobis(2-hydroxypropyl)amine (NBHPA) | NBHPA alone | Thyroid Follicular-Cell Carcinoma | 4% (1/21) | who.int |

| N-nitrosobis(2-hydroxypropyl)amine (NBHPA) | NBHPA + 2,4-Diaminoanisole sulfate | Thyroid Follicular-Cell Adenoma | 95% (20/21) | who.int |

| N-nitrosobis(2-hydroxypropyl)amine (NBHPA) | NBHPA + 2,4-Diaminoanisole sulfate | Thyroid Follicular-Cell Carcinoma | 42% (9/21) | who.int |

| 4,4'-thiodianiline + N,N'-diethylthiourea | Combination without 2,4-DAAS | Thyroid Follicular-Cell Tumors | Not specified | who.int |

| 4,4'-thiodianiline + N,N'-diethylthiourea | Combination with 2,4-Diaminoanisole sulfate | Thyroid Follicular-Cell Tumors | Significantly increased | who.int |

Environmental Fate and Biogeochemical Transformations of 2,4 Diaminoanisole

Formation of 2,4-Diaminoanisole (B165692) from Nitroaromatic Precursors in Environmental Systems

2,4-Diaminoanisole is not typically introduced directly into the environment in large quantities. Instead, it primarily emerges as a transformation product of nitroaromatic compounds, most notably 2,4-Dinitroanisole (B92663) (DNAN), which is used in insensitive munitions formulations. nih.govresearchgate.net The transformation pathways are predominantly reductive and are heavily influenced by the prevailing environmental conditions, particularly the availability of oxygen.

The primary mechanism for the formation of 2,4-Diaminoanisole (DAAN) in the environment is the reductive biotransformation of 2,4-Dinitroanisole (DNAN). nih.govnih.gov This process involves the sequential reduction of the two nitro groups on the DNAN molecule.

Research conducted on sludge and soil environments has elucidated a clear, stepwise reduction pathway. nih.govresearchgate.net The biotransformation is significantly more rapid under anaerobic (oxygen-free) conditions compared to microaerophilic or aerobic conditions. nih.govnih.gov The initial step in this pathway is the regioselective reduction of the ortho nitro group of DNAN, leading to the formation of an intermediate metabolite, 2-methoxy-5-nitroaniline (B165355) (MENA). nih.govnih.gov Subsequently, the para nitro group of MENA is reduced, yielding the final product, 2,4-Diaminoanisole. nih.govnih.gov Both MENA and DAAN have been identified as key metabolites under all redox conditions, though their formation is most pronounced in anaerobic environments. nih.gov The presence of a cosubstrate, such as molecular hydrogen (H₂), can further accelerate the rate of DNAN biotransformation under anaerobic conditions. nih.govnih.gov While biotic processes are central, studies have also suggested that abiotic factors, such as reactions with soil minerals, can contribute to DNAN reduction. nih.govresearchgate.net

Table 1: Key Metabolites in the Reductive Biotransformation of DNAN

| Precursor Compound | Intermediate Metabolite | Final Product |

| 2,4-Dinitroanisole (DNAN) | 2-methoxy-5-nitroaniline (MENA) | 2,4-Diaminoanisole (DAAN) |

This table summarizes the primary pathway for the formation of 2,4-Diaminoanisole from its precursor, DNAN, as identified in environmental studies. nih.govnih.gov

Under anoxic conditions, the transformation of DNAN does not stop with the formation of aromatic amines like DAAN. The reactive intermediates and products of the reduction process can undergo further coupling reactions. nih.gov Specifically, the amine products can react with partially reduced, reactive nitroso-intermediates, leading to the formation of larger, more complex molecules known as azo dimers. nih.govresearchgate.net These coupling reactions are a significant secondary pathway in the environmental fate of DNAN and its derivatives, occurring concurrently with the reduction to diamines. nih.govnih.gov The formation of these azo-dimers represents a pathway for the further transformation and sequestration of the initial contaminant mass. nih.gov

Interaction with Natural Organic Matter (NOM) and Humus Formation

The fate of 2,4-Diaminoanisole in soil and sediment is intrinsically linked to its interaction with natural organic matter (NOM). NOM, and particularly its highly stable humic substances fraction, plays a critical role in the long-term sequestration of many organic compounds.

Anilines, the class of aromatic amines to which 2,4-Diaminoanisole belongs, exhibit a high reactivity of their amino groups, which promotes strong binding to soil components. nih.gov A significant portion of organic contaminants introduced into soil becomes rapidly and often irreversibly bound to the humin fraction of soil organic matter. k-state.edu Humin is the most insoluble fraction of humus, making contaminants bound within it highly resistant to leaching and degradation. k-state.edumdpi.com It is expected that 2,4-Diaminoanisole, due to its chemical nature, will be strongly incorporated into this humin fraction, significantly reducing its mobility and bioavailability in the environment. nih.gov Studies on other organic contaminants have shown that more than 50% of the bound residue is often associated with humin. k-state.edu

Table 2: Typical Distribution of Organic Contaminants in Humic Fractions

| Humic Fraction | Percentage of Bound Radioactivity |

| Humin | > 50% |

| Humic Acid | Variable |

| Fulvic Acid | Variable |

This table provides a generalized distribution for organic contaminants based on research into bound residue formation, highlighting the predominant role of the humin fraction in sequestration. k-state.edu

Redox conditions are a master variable controlling the transformation and subsequent sequestration of DNAN and its products. As established, anaerobic conditions are crucial for the reductive formation of 2,4-Diaminoanisole. nih.govnih.gov The rate of this transformation in soils has been positively correlated with the organic carbon content up to a certain threshold, as organic carbon can act as an electron donor. nih.gov

The addition of external electron donors, such as H₂, has been shown to enhance the rate of nitroreduction significantly. nih.gov Alternating redox conditions can also influence the mobility of contaminants. nih.gov For instance, the reductive dissolution of iron and manganese oxides under anaerobic conditions can release associated organic molecules, while their re-precipitation under oxic conditions can lead to their re-sequestration. nih.gov Therefore, the sequestration of 2,4-Diaminoanisole into the soil matrix is dynamically influenced by the prevailing redox potential and the availability of electron-donating substances.

While reductive pathways lead to the formation of 2,4-Diaminoanisole, oxidative processes contribute to its attenuation. The amine groups that make DAAN reactive also make it susceptible to oxidation. Abiotic transformations mediated by redox-active metal oxides, which are abundant in soils, play a significant role. nih.gov

Studies have shown that while the parent compound DNAN is resistant to oxidation by common soil minerals like birnessite (a manganese oxide) and ferrihydrite (an iron oxide), its reduced daughter products are not. nih.gov 2,4-Diaminoanisole is readily oxidized by both birnessite and ferrihydrite, with the reaction being approximately ten times faster with birnessite. nih.gov In the presence of birnessite, DAAN was completely removed from solution within minutes under certain experimental conditions. nih.gov This rapid oxidation can lead to the mineralization of the compound, with a notable percentage of its carbon being converted to CO₂. nih.gov While these are abiotic reactions, the regeneration of these metal oxides is often microbially mediated. Furthermore, extracellular oxidoreductase enzymes, secreted by microorganisms, are known to catalyze the oxidation of various chemical compounds and are likely involved in the environmental attenuation of DAAN, working in concert with abiotic mineral-catalyzed reactions. nih.govprinceton.edu

Table 3: Oxidation of DNAN and its Amine Products by Soil Minerals

| Compound | Oxidant | Reactivity |

| 2,4-Dinitroanisole (DNAN) | Birnessite, Ferrihydrite | Resistant to oxidation |

| 2-methoxy-5-nitroaniline (MENA) | Ferrihydrite | No oxidation |

| 2-methoxy-5-nitroaniline (MENA) | Birnessite | Rapid oxidation |

| 2,4-Diaminoanisole (DAAN) | Ferrihydrite | Oxidized |

| 2,4-Diaminoanisole (DAAN) | Birnessite | Very rapid oxidation |

This table summarizes the findings on the abiotic oxidation of DNAN and its primary reduction products by common, redox-active soil minerals. nih.gov

Microbial Degradation Pathways and Bioremediation Strategies

The environmental fate of 2,4-Diaminoanisole is significantly influenced by microbial activity. Microorganisms play a crucial role in both the formation of this compound from precursor chemicals and its subsequent breakdown. Understanding these microbial degradation pathways is essential for developing effective bioremediation strategies for sites contaminated with related aromatic compounds.

Aerobic and Anaerobic Biodegradation Studies

The biodegradation of 2,4-Diaminoanisole (DAAN) is closely linked to the transformation of the insensitive munition compound 2,4-dinitroanisole (DNAN).

Anaerobic Biodegradation

Under anaerobic conditions, the primary pathway for the transformation of DNAN is through nitroreduction, which leads to the formation of 2,4-Diaminoanisole. nih.gov In anoxic environments, such as those found in certain soils and wastewater sludge, DNAN is reductively biotransformed, with the rate of transformation being positively correlated with the soil's organic carbon content. nih.govclemson.edu Studies using municipal wastewater sludge have shown that the biodegradation of DNAN proceeds through a series of two-electron reductions, passing through intermediate metabolites like 2-methoxy-5-nitroaniline (MENA) or 4-methoxy-3-nitroaniline (B184566) (iMENA), to ultimately yield DAAN. clemson.edu In some anoxic wastewater systems, the complete transformation of DNAN to its amino derivatives can occur rapidly, within as little as 33 hours. clemson.edu This process is not purely biological; abiotic factors also contribute to the reduction of DNAN. nih.gov

Aerobic Biodegradation

While DAAN is a major product of anaerobic DNAN degradation, its own degradation can proceed under aerobic conditions. osti.gov Research on the aerobic biotransformation of DNAN by a Bacillus species has identified pathways that are relevant to the breakdown of DAAN itself, such as acetylation and demethylation reactions. nih.gov Although DNAN degradation under strictly aerobic conditions is generally slower than under anaerobic conditions, certain microbial consortia and specific bacterial strains have demonstrated the ability to break down these types of aromatic amines. clemson.edunih.gov For instance, while DAAN is a known metabolite, some aerobic pathways for DNAN degradation proceed through O-demethylation to form 2,4-dinitrophenol (B41442) (2,4-DNP), bypassing the formation of DAAN. nih.govnih.gov However, the presence of oxygen can accelerate the degradation of DAAN once it is formed. osti.gov

Table 1: Summary of Biodegradation Studies of 2,4-Diaminoanisole and its Precursor (DNAN)

| Condition | Precursor/Substrate | Key Findings | Reference |

|---|---|---|---|

| Anaerobic | 2,4-Dinitroanisole (DNAN) | Primary transformation pathway is nitroreduction to 2,4-Diaminoanisole (DAAN). | nih.govclemson.edu |

| Anaerobic | 2,4-Dinitroanisole (DNAN) | Transformation rate is positively correlated with soil organic carbon content. | nih.gov |

| Anoxic Wastewater | 2,4-Dinitroanisole (DNAN) | Rapid and full transformation to MENA and DAAN observed within 33 hours. | clemson.edu |

| Aerobic | 2,4-Dinitroanisole (DNAN) | A Bacillus isolate (13G) was found to co-metabolize DNAN, producing acetylated and demethylated products. | nih.gov |

| Aerobic | 2,4-Dinitroanisole (DNAN) | A co-culture of Pseudomonas sp. and Rhodococcus imtechensis showed complete degradation via O-demethylation. | nih.gov |

| Oxygenated System | 2,4-Diaminoanisole (DAAN) | Oxygen significantly accelerated the degradation of DAAN. | osti.gov |

Identification of Microbial Strains and Metabolic Intermediates

Several microbial strains have been identified that are capable of transforming 2,4-Diaminoanisole or its precursors. The metabolic pathways involved in these transformations result in a variety of intermediate compounds.

Identified Microbial Strains

While specific microorganisms that directly metabolize 2,4-Diaminoanisole as a primary carbon source are not extensively documented, several strains have been identified in the degradation of its parent compound, DNAN. A strain of Bacillus, designated 13G, isolated from soil, has been shown to aerobically transform DNAN via co-metabolism. nih.gov In another study, a bacterial consortium consisting of Pseudomonas sp. strain FK357 and Rhodococcus imtechensis strain RKJ300 was capable of complete aerobic degradation of DNAN. nih.gov Furthermore, Nocardioides sp. strain JS1661 has been isolated for its ability to utilize DNAN as its sole source of carbon and energy. nih.gov Analysis of bacterial communities in anaerobic fluidized bed bioreactors used for treating wastewater containing DAAN has also been conducted. deepdyve.com

Metabolic Intermediates

The biodegradation of DNAN to DAAN under anaerobic conditions proceeds through the formation of several key intermediates. The initial reduction of one of DNAN's nitro groups leads to the formation of nitroso-intermediates and then to either 2-amino-4-nitroanisole (also known as 2-methoxy-5-nitroaniline or MENA) or 4-amino-2-nitroanisole (iMENA). clemson.eduosti.gov Subsequent reduction of the remaining nitro group on these intermediates results in the final product, 2,4-Diaminoanisole. osti.gov

Further metabolism of 2,4-Diaminoanisole, as suggested by studies on related compounds and in different biological systems, can involve:

Acetylation: The amine groups can be acetylated, leading to the formation of compounds like 4-acetylamino-2-aminoanisole and 2,4-diacetylaminoanisole. nih.gov

O-Demethylation: The methoxy (B1213986) group can be cleaved, resulting in a phenol. For instance, the O-demethylation of 2,4-diacetylaminoanisole yields 2,4-diacetylaminophenol. nih.gov

Hydroxylation: Hydroxyl groups can be added to the aromatic ring, as seen in the formation of 5-hydroxy-2,4-diacetylaminoanisole. nih.gov

Table 2: Identified Microbial Strains and Metabolic Intermediates in the Transformation of 2,4-Diaminoanisole and its Precursors

| Organism/System | Precursor/Substrate | Metabolic Intermediates | Reference |

|---|---|---|---|

| Anaerobic Soil/Sludge | 2,4-Dinitroanisole (DNAN) | 2-methoxy-5-nitroaniline (MENA), 4-methoxy-3-nitroaniline (iMENA), 2,4-Diaminoanisole (DAAN) | nih.govclemson.edu |

| Bacillus sp. 13G | 2,4-Dinitroanisole (DNAN) | Arylnitroso and arylhydroxylamino derivatives, 2-amino-4-nitroanisole, azoxy- and azo-dimers, acetylated and demethylated products | nih.gov |

| Pseudomonas sp. FK357 & Rhodococcus imtechensis RKJ300 | 2,4-Dinitroanisole (DNAN) | 2,4-Dinitrophenol (2,4-DNP), formaldehyde | nih.gov |

| Nocardioides sp. JS1661 | 2,4-Dinitroanisole (DNAN) | 2,4-Dinitrophenol (2,4-DNP), methanol | nih.gov |

| Rat Metabolism | 2,4-Diaminoanisole | 4-acetylamino-2-aminoanisole, 2,4-diacetylaminoanisole, 2,4-diacetylaminophenol, 5-hydroxy-2,4-diacetylaminoanisole | nih.gov |

Analytical Chemistry Methodologies for 2,4 Diaminoanisole Research

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of 2,4-Diaminoanisole (B165692), providing powerful separation capabilities for complex mixtures. Various chromatographic methods have been developed and are routinely employed for this purpose. who.int

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of 2,4-Diaminoanisole in products like hair dyes. nih.govlookchem.com The method's versatility is enhanced by coupling it with various detectors, which offer different levels of selectivity and sensitivity. who.int

Reverse-phase (RP) HPLC is a common approach for analyzing 2,4-Diaminoanisole. sielc.com These methods can be scaled for preparative separation to isolate impurities. sielc.com For detection, Ultraviolet (UV) and Diode-Array Detectors (DAD) are frequently used. who.intnih.gov DAD provides the advantage of acquiring a complete UV spectrum for any point in the chromatogram, aiding in peak identification and purity assessment. chromatographyonline.compan.olsztyn.pl

For enhanced specificity and sensitivity, HPLC can be coupled with Mass Spectrometry (MS). who.int Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique used for determining 2,4-Diaminoanisole in complex matrices like mainstream waterpipe smoke. sigmaaldrich.comchemicalbook.com When using MS detection, the mobile phase composition must be compatible; for instance, volatile acids like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

| Technique | Column Type | Mobile Phase Example | Detector | Application |

|---|---|---|---|---|

| RP-HPLC | Newcrom R1, Newcrom C18, Waters Atlantis® T3 | Acetonitrile, Water, and Phosphoric Acid (for UV) or Formic Acid (for MS) sielc.com | UV, Diode-Array (DAD) who.int | Analysis of hair dyes and other consumer products. who.intnih.gov |

| LC-ESI-MS/MS | (Not specified) | (MS-compatible mobile phases) | Tandem Mass Spectrometry (MS/MS) | Determination in mainstream waterpipe smoke. chemicalbook.comsigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the trace analysis of aromatic amines, including 2,4-Diaminoanisole. who.int Due to the low volatility and polar nature of aromatic amines, derivatization is often required before GC-MS analysis to improve chromatographic behavior and thermal stability. nih.govresearchgate.net

Common derivatization techniques involve acylation, for example, with acetic anhydride (B1165640) or isobutyl chloroformate (IBCF). nih.govmdpi.com This in-situ derivatization protects the reactive amine groups, preventing chemical reactions between the highly reactive dye ingredients and allowing for accurate quantification. researchgate.netmdpi.com The GC-MS analysis is often performed in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. researchgate.netmdpi.com This method has been successfully applied to determine aromatic amines in hair dyes, henna, and textiles. nih.govlcms.cz

| Sample Preparation | Derivatization Agent | Analytical Technique | Detection Limit (LOD) Example | Application |

|---|---|---|---|---|

| Ion-pair extraction nih.gov | Isobutyl chloroformate (IBCF) nih.gov | GC-MS (EI and PNICI modes) nih.gov | 0.02 to 0.20 ng/g nih.gov | Analysis of hair dyes and henna samples. nih.gov |

| Ultrasonic extraction researchgate.net | Acetic Anhydride (in situ) researchgate.netmdpi.com | GC-MS (SIM mode) researchgate.netmdpi.com | 0.02–2.58 µg/g mdpi.com | Quantification of oxidative hair dye ingredients. researchgate.netmdpi.com |

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the analysis of 2,4-Diaminoanisole. who.int These methods are relatively rapid and cost-effective, making them suitable for screening purposes. asianpubs.org

For the identification of aryl amines, specific mobile phase systems have been developed to achieve good resolution of mixtures. asianpubs.org Quantitative analysis can be performed directly on the TLC plate using a densitometer (HPTLC scanner) after visualization, which may involve color-forming reagents. nih.govasianpubs.org The method has been standardized for the identification of carcinogenic aryl amines in colored textile and leather products. asianpubs.org

| Technique | Mobile Phase Examples | Detection Method | Application |

|---|---|---|---|

| TLC / HPTLC | Ethyl acetate and n-hexane (9:1) asianpubs.org | UV lamp, HPTLC scanner asianpubs.org | Screening of aryl amines in textiles and leather. asianpubs.org |

| TLC / HPTLC | Chloroform and acetic acid (9:1) asianpubs.org | Colorimetric reagents, Densitometry nih.gov | Identification and quantification in various products. nih.gov |

Spectroscopic and Electrochemical Methods

Alongside chromatography, spectroscopic and electrochemical methods provide critical information for the structural elucidation and quantification of 2,4-Diaminoanisole.

Differential Pulse Voltammetry (DPV) is an electrochemical technique reported for the analysis of aromatic amines, including 2,4-Diaminoanisole. who.int This method exhibits high sensitivity and selectivity. openaccesspub.org In DPV, small, constant-amplitude voltage pulses are superimposed on a linearly increasing potential ramp. openaccesspub.orgorigalys.com The current is measured just before the pulse and again at the end of the pulse. The difference between these two current measurements is then plotted against the potential. palmsens.com

This differential measurement helps to minimize the background charging current, resulting in a well-defined, peak-shaped voltammogram. openaccesspub.orgpineresearch.com The height of the peak is directly proportional to the concentration of the electroactive species (2,4-Diaminoanisole), allowing for quantitative analysis. palmsens.com

| Parameter | Description |

|---|---|

| Principle | Measures the difference in current before and after a potential pulse is applied on a linear voltage ramp. openaccesspub.orgpalmsens.com |

| Output | A peak-shaped voltammogram where peak height is proportional to analyte concentration. palmsens.com |

| Advantages | High sensitivity and resolution, with effective minimization of background current. openaccesspub.org |

Spectroscopic techniques are indispensable for the fundamental characterization of 2,4-Diaminoanisole and its salts. who.int Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry provide detailed information about the molecule's structure, functional groups, and electronic properties. who.intnih.gov

UV-Vis spectroscopy, for instance, is used to determine the wavelengths of maximum absorption, which is useful for setting detection wavelengths in HPLC-UV methods. nih.govchromatographyonline.com IR spectroscopy helps identify characteristic functional groups, while NMR spectroscopy provides detailed information about the arrangement of atoms within the molecule. Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the compound's identity. who.int This collective spectroscopic data is essential for confirming the structure of synthesized 2,4-Diaminoanisole and for its identification in various research contexts. who.intnih.gov

| Spectroscopic Technique | Information Obtained | Reported Data for 2,4-Diaminoanisole |

|---|---|---|

| Ultraviolet-Visible (UV-Vis) | Electronic transitions, Wavelengths of maximum absorbance (λmax) | Max absorption reported at 635 nm, 587 nm, 545 nm, and 511 nm. nih.gov |

| Infrared (IR) | Functional groups and molecular vibrations | Prism/grating data have been reported. who.int |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and connectivity of atoms | Proton NMR data have been reported. who.int |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Mass spectral data have been reported. who.int |

Regulatory Science and Scientific Policy Considerations for Aromatic Amines Including 2,4 Diaminoanisole

International and National Carcinogen Classifications and Scientific Basis

2,4-Diaminoanisole (B165692) and its salts have been evaluated by various international and national scientific bodies, leading to classifications based on their carcinogenic potential. The consensus among these organizations is primarily built upon evidence from experimental animal studies, as human epidemiological data specifically for 2,4-diaminoanisole is limited. inchem.orgnih.gov

The International Agency for Research on Cancer (IARC) has classified 2,4-Diaminoanisole as "possibly carcinogenic to humans" (Group 2B). inchem.orgjodrugs.com This classification is based on what IARC determined to be sufficient evidence of carcinogenicity in experimental animals, despite inadequate evidence in humans. inchem.org The IARC's evaluation notes that epidemiological studies of hair dye users exist, but none specifically mention exposure to 2,4-diaminoanisole. inchem.orgnih.gov

Several other countries, including Finland, Germany, Sweden, and Switzerland, also classify 2,4-diaminoanisole as a carcinogen. who.int

The scientific basis for these classifications stems from long-term feeding studies in rodents. industrialchemicals.gov.au Dietary administration of 2,4-diaminoanisole sulfate (B86663) was found to cause tumors in mice and rats. inchem.org In Fischer 344 rats of both sexes, it induced thyroid gland cancer (follicular-cell carcinoma, papillary adenocarcinoma, or cystadenocarcinoma). nih.govnih.gov It also caused cancers of the Zymbal gland, skin, and preputial gland in male rats, and cancers of the clitoral and mammary glands in female rats. nih.govwho.int In B6C3F1 mice, the compound led to an increased incidence of benign and malignant thyroid gland tumors. nih.govnih.govindustrialchemicals.gov.au

Table 1: Carcinogen Classifications for 2,4-Diaminoanisole and its Salts

| Organization | Classification | Basis for Classification |

|---|---|---|

| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans inchem.orgjodrugs.comhpc-standards.com | Sufficient evidence in experimental animals inchem.orginchem.org |

| U.S. National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen nih.govnih.gov | Sufficient evidence of carcinogenicity from studies in experimental animals nih.govnih.gov |

| U.S. National Institute for Occupational Safety and Health (NIOSH) | Potential occupational carcinogen nih.gov | Animal carcinogenicity data |

| European Union | Classified as a carcinogen (prohibited in cosmetics) who.int | Animal carcinogenicity data |

Frameworks for Chemical Risk Assessment Incorporating Mechanistic Data

The risk assessment for aromatic amines like 2,4-diaminoanisole incorporates mechanistic data to understand the mode of action and potential for human carcinogenicity. Mechanistic studies for 2,4-diaminoanisole have focused on its metabolic activation, genotoxicity, and effects on cellular processes.

The compound is known to be absorbed through the skin, with studies showing that about 2-4% of a dermal dose is absorbed in humans, monkeys, and rats. inchem.org Following oral administration in rats, it is completely absorbed, extensively metabolized, and excreted. inchem.org The metabolism of 2,4-diaminoanisole is a key aspect of its carcinogenicity. It can be metabolically activated to products that bind covalently to proteins in the rat liver and kidney. inchem.org Interestingly, one study found no covalent binding to hepatic DNA in rats. inchem.org However, the potential for O-demethylation to serve as a detoxification pathway has been suggested, as substituting deuterium (B1214612) for hydrogens in the methyl group increased its mutagenicity. industrialchemicals.gov.au

Genotoxicity data shows that 2,4-diaminoanisole is mutagenic in various in-vitro systems. inchem.org It tested positive for mutagenicity in Salmonella typhimurium (Ames test) both with and without metabolic activation. inchem.orginchem.org It also induced chromosomal aberrations and sister chromatid exchange in rodent cells in vitro and mitotic recombination in yeast. inchem.orginchem.org The results from in-vivo tests in mammals, however, have been mostly negative. inchem.org For instance, it did not induce micronuclei, sperm abnormalities, or dominant lethal mutations in rodents. inchem.org

Short-term administration of high oral doses to rats has been shown to induce thyroid enlargement (goiter) and disrupt thyroid hormone homeostasis. inchem.org This goitrogenic effect, coupled with its genotoxicity, provides a basis for understanding the induction of thyroid tumors observed in animal bioassays. inchem.org Risk assessment frameworks consider this combination of genotoxic and non-genotoxic mechanisms when evaluating the potential human risk. The finding that 2,4-diaminoanisole sulfate can promote thyroid gland tumors initiated by another carcinogen, N-nitrosobis(2-hydroxypropyl)amine, in rats further supports its role in thyroid carcinogenesis. inchem.org

Scientific Evaluation of Environmental Release and Persistence

The environmental release of 2,4-diaminoanisole was primarily associated with its production and use as an intermediate in dye manufacturing and its application in hair and fur dyes. who.intnih.gov Its former production may have resulted in its release to the environment through various waste streams. nih.gov While its use in consumer hair dyes was largely discontinued (B1498344) in the late 1970s and early 1980s, occupational exposure could have occurred at production facilities and among workers using the dyes for furs, textiles, and leather. nih.govwho.int According to the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory, small amounts of 2,4-diaminoanisole were released to the air in 1989 (250 lbs) and 1990 (26 lbs), but no releases of its sulfate salt were reported between 1988 and 2007. nih.govnih.gov

The environmental persistence and fate of 2,4-diaminoanisole are influenced by its physicochemical properties. With an estimated vapor pressure of 0.047 mm Hg at 25°C, it is expected to exist solely as a vapor in the atmosphere if released to air. nih.gov In the atmosphere, it is predicted to degrade rapidly by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 2 hours. nih.gov

If released to soil, 2,4-diaminoanisole is expected to have high mobility based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 53. nih.gov However, as an aromatic amine, it is expected to bind strongly to humus and organic matter, which could significantly reduce its mobility. nih.gov As a weak base, it will partially exist in a protonated (cationic) form in acidic soils, and cations generally adsorb more strongly to soil particles than neutral molecules. nih.gov Volatilization from moist soil is not expected to be a significant fate process. nih.gov

Recent research related to the environmental fate of 2,4-dinitroanisole (B92663) (DNAN), an insensitive munition compound, has provided further insight into the behavior of 2,4-diaminoanisole (DAAN), which is a reduction product of DNAN. nih.govresearchgate.net Studies show that under anaerobic conditions, DNAN can be reduced to 2,4-diaminoanisole. nih.gov This transformation is significant because the successive replacement of nitro groups with amino groups enhances irreversible sorption to soil and reduces bioavailability under oxic conditions. nih.gov DAAN was also found to be unstable in water under aerobic conditions. researchgate.net

Historical Regulatory Actions and Their Scientific Underpinnings

The primary historical use of 2,4-diaminoanisole and its sulfate salt was as a component in permanent, oxidative hair dyes. who.intinchem.org In the 1970s, it was a widely used ingredient; in 1978, about 75% of hair dye formulations in the U.S. contained the compound or its sulfate. nih.govnih.gov

Concerns about its safety emerged in the late 1970s, driven by the results of animal carcinogenicity studies. A 1978 bioassay by the National Cancer Institute (NCI) provided strong evidence that dietary administration of 2,4-diaminoanisole sulfate caused cancer in laboratory animals. nih.gov This study was a key scientific underpinning for subsequent regulatory considerations.

In response to these findings, the U.S. Food and Drug Administration (FDA) published a regulation (21 CFR 740.18) requiring a warning label on all hair dyes containing 4-methoxy-m-phenylenediamine (2,4-diaminoanisole) or its sulfate. nih.govpersonalcareinsights.comfda.gov The required statement was: "Warning--Contains an ingredient that can penetrate your skin and has been determined to cause cancer in laboratory animals." nih.gov

This regulation was set to become effective in April 1980. nih.govnih.gov However, before the effective date, cosmetic manufacturers voluntarily removed 2,4-diaminoanisole and its salts from their hair dye products. nih.govnih.govpersonalcareinsights.com Although the FDA regulation was subsequently stayed, the industry's reformulation meant the ingredients were no longer used in these consumer products in the U.S. personalcareinsights.com

In Europe, regulatory action was more direct. The former European Community (now the European Union) mandated that, effective in 1978, 2,4-diaminoanisole and its salts must not be part of the composition of cosmetic products and prohibited the marketing of any cosmetics containing these substances. who.int These regulatory actions in both the U.S. and Europe were direct consequences of the scientific evidence demonstrating a carcinogenic risk in animals, leading to a swift policy response to protect public health. nih.govwho.int

Future Directions in 2,4 Diaminoanisole Research

Elucidation of Remaining Unresolved Mechanistic Pathways

While research has established that 2,4-diaminoanisole (B165692) is a carcinogenic compound, particularly affecting the thyroid gland in animal studies, the precise molecular mechanisms underlying its toxicity are not fully understood. nih.gov Future research must focus on delineating the complete metabolic activation and detoxification pathways of this compound and its salts, such as 2,4-diaminoanisole sulfate (B86663) and 2,4-diaminoanisole dihydrochloride (B599025). who.int

Key areas of investigation should include:

Cytochrome P450-Dependent Metabolism: The metabolism of 2,4-diaminoanisole to reactive intermediates is known to be dependent on cytochrome P450 enzymes. who.int Further studies are needed to identify the specific P450 isozymes involved and the exact nature of the reactive metabolites formed. Understanding this initial step is crucial for assessing inter-individual and inter-species differences in susceptibility.

DNA Adduct Formation and Repair: 2,4-diaminoanisole has been shown to cause DNA damage, including double-strand breaks in rat hepatocytes. who.int Future studies should aim to characterize the specific DNA adducts formed, their persistence in various tissues, and the efficiency of cellular DNA repair mechanisms in removing this damage. This will provide a clearer link between exposure and the initiation of carcinogenesis.

Non-Genotoxic Mechanisms: While genotoxicity is a key concern, the potential for non-genotoxic mechanisms of carcinogenicity should also be explored. For instance, the compound's effect on cellular signaling pathways, receptor interactions, and epigenetic modifications could play a significant role in its tumorigenic properties.

Development of Advanced In Vitro and In Silico Models for Toxicity Prediction

To reduce reliance on animal testing and to facilitate high-throughput screening of potential toxicants, the development of advanced in vitro and in silico models for predicting the toxicity of 2,4-diaminoanisole and related compounds is a critical research direction.

In Vitro Models:

Three-Dimensional (3D) Organoid Cultures: Moving beyond traditional 2D cell cultures, 3D organoid models of the liver and thyroid can provide a more physiologically relevant system for studying the metabolism and toxicity of 2,4-diaminoanisole. These models better recapitulate the complex cell-cell interactions and tissue architecture of the native organs.

High-Content Screening (HCS) Assays: The integration of automated microscopy and image analysis in HCS allows for the simultaneous measurement of multiple cellular parameters, such as cell viability, apoptosis, oxidative stress, and DNA damage. Applying HCS to cell lines exposed to 2,4-diaminoanisole can provide a comprehensive toxicological profile.

In Silico Models:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can be developed to predict the toxicity of untested chemicals. frontiersin.org These models can be trained on existing toxicological data for aromatic amines to predict the carcinogenic potential of 2,4-diaminoanisole and its analogues. frontiersin.org

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of 2,4-diaminoanisole in the body. These models can help to extrapolate toxicological findings from in vitro and animal studies to humans and to predict internal dose metrics at target tissues.